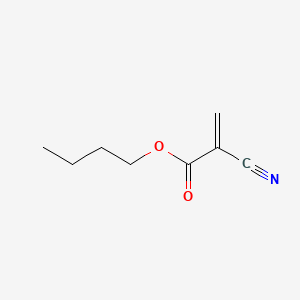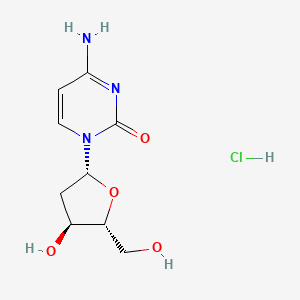
Methyltrimethoxysilane
概要
説明
Methyltrimethoxysilane is an organosilicon compound with the formula CH3Si(OCH3)3 . It is a colorless, free-flowing liquid . It is a crosslinker in the preparation of polysiloxane polymers .
Synthesis Analysis
This compound is usually prepared from methyltrichlorosilane and methanol . The reaction is: CH3SiCl3 + 3 CH3OH → CH3Si(OCH3)3 + 3 HCl . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism . In another study, this compound (MTM) was used as a reagent for direct amidation of carboxylic acids with amines .Molecular Structure Analysis
This compound is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry .Chemical Reactions Analysis
This compound is highly miscible with standard organic solvents, such as alcohols, hydrocarbons, and acetone . It is practically insoluble in neutral water and reacts only slowly to form silanols and higher condensation products .Physical And Chemical Properties Analysis
This compound has a molar mass of 136.222 g·mol−1 . It is a colorless liquid with a density of 0.955 g/cm3 . It has a boiling point of 102–104 °C . It is practically insoluble in neutral water and reacts only slowly to form silanols and higher condensation products .科学的研究の応用
Environmental Fate and Behavior of Siloxanes
Siloxanes, including compounds similar to MTMS, are widely used in consumer products and industrial applications. Studies on their environmental partition properties are crucial for understanding their fate, distribution, and potential effects in the environment. For instance, Xu, Kozerski, and Mackay (2014) highlighted the unique behavior of organosilicon compounds, suggesting they differ significantly from conventional hydrophobic environmental contaminants due to their molecular size and capacity for various molecular interactions, which influence their partitioning and, consequently, their environmental exposure and risk analyses (Xu, Kozerski, & Mackay, 2014).
Decomposition and Environmental Safety
The decomposition of siloxanes, a category to which MTMS belongs, is significant for environmental safety. Research on methods to decompose and convert these compounds, such as using cold plasma reactors, demonstrates the feasibility of reducing their environmental impact. For example, Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (a compound with similar concerns regarding environmental release) by adding hydrogen in a cold plasma reactor, providing insights into potential methods for managing MTMS and related compounds (Hsieh, Tsai, Chang, & Tsao, 2011).
Wastewater Treatment and Environmental Implications
The presence and behavior of volatile methylsiloxanes (VMSs), related to MTMS, in wastewater treatment plants (WWTPs) have been reviewed to understand their levels and implications for removal technologies. Capela et al. (2017) provided a comprehensive assessment of VMSs in WWTPs, discussing the efficiency of removal technologies and the tendency of VMSs to accumulate in sludge rather than degrade, which may inform the treatment and management strategies for MTMS (Capela, Ratola, Alves, & Homem, 2017).
作用機序
Target of Action
Methyltrimethoxysilane primarily targets the preparation of polysiloxane polymers . It acts as a crosslinker in this process, facilitating the formation of these polymers .
Mode of Action
The compound interacts with its targets through a process known as alcoholysis. This compound is usually prepared from methyltrichlorosilane and methanol, which typically proceeds via an SN2 mechanism . Inversion of the configuration is favored during nucleophilic attack when displacing good leaving groups, such as chloride .
Biochemical Pathways
The hydrolysis of this compound is a key biochemical pathway that it affects. This process proceeds under both acidic and basic conditions . Under acidic conditions, the rates of successive hydrolyses for this compound decrease with each step. Under basic conditions, the opposite is true .
Pharmacokinetics
Its solubility in water through hydrolysis suggests that it may be absorbed and distributed in the body through aqueous biological systems.
Result of Action
The primary result of this compound’s action is the formation of polysiloxane polymers . These polymers have a wide range of applications, including use in silicone rubbers, resins, and lubricants .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The hydrolysis of this compound, for instance, can proceed under both acidic and basic conditions . Additionally, the rate of hydrolysis is also affected by temperature .
Safety and Hazards
将来の方向性
The current challenges and limitations of adding complexes to enhance silica aerogels have been outlined, and a roadmap pointing towards a future direction in modified silica aerogel has been discussed . The modification of silica aerogel by polymers, inorganics, and fibers, as well as the application of silica aerogel composites, have been discussed .
生化学分析
Biochemical Properties
Methyltrimethoxysilane is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry . The hydrolysis of this compound proceeds both under acidic and basic conditions
Cellular Effects
It has been reported that this compound can influence the cell wall porosity and water vapor sorption of archaeological waterlogged oak . It is deposited in the cell wall and helps to preserve the microstructure of archaeological waterlogged wood .
Molecular Mechanism
This compound is usually prepared from methyltrichlorosilane and methanol . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism . Inversion of the configuration is favored during nucleophilic attack when displacing good leaving groups, such as chloride
Temporal Effects in Laboratory Settings
The effect of synthetic conditions on the properties of this compound-based aerogels has been reported . All of the aerogels are hydrophobic and can efficiently adsorb organic compounds
特性
IUPAC Name |
trimethoxy(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-03-7 | |
| Record name | Methyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027370 | |
| Record name | Trimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, trimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1185-55-3, 25498-02-6 | |
| Record name | Methyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrimethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(dimethoxysiloxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HI0D71MCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















